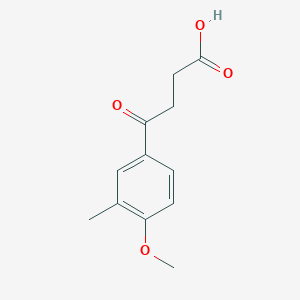

4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid

Descripción

4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid is a substituted oxobutanoic acid derivative characterized by a phenyl ring bearing methoxy (-OCH₃) and methyl (-CH₃) groups at the 4- and 3-positions, respectively. According to , it is synthesized via the reaction of hydrazine hydrate with the oxobutanoic acid precursor in boiling ethanol, forming tautomeric 4-substituted benzyl pyridazinones . The structural presence of both electron-donating groups (methoxy and methyl) on the aromatic ring likely influences its reactivity, solubility, and biological interactions, making it a candidate for further derivatization in drug discovery.

Propiedades

IUPAC Name |

4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8-7-9(3-5-11(8)16-2)10(13)4-6-12(14)15/h3,5,7H,4,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNVNQBKNSPKPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)CCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390356 | |

| Record name | 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33446-14-9 | |

| Record name | 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxy-3-methylbenzaldehyde and ethyl acetoacetate.

Condensation Reaction: The two starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.

Hydrolysis: The intermediate compound is then hydrolyzed under acidic conditions to yield 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products

Oxidation: Formation of 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid derivatives.

Reduction: Formation of 4-(4-Methoxy-3-methylphenyl)-4-hydroxybutanoic acid.

Substitution: Formation of various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Organic Synthesis: This compound serves as an important intermediate in the synthesis of more complex organic molecules, facilitating various chemical transformations such as oxidation, reduction, and substitution reactions.

Biology

- Biological Activity Studies: Research has indicated that derivatives of 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid exhibit potential biological activities, including enzyme inhibition and interactions with cellular receptors .

Medicine

- Therapeutic Properties: Investigations into its anti-inflammatory and analgesic effects have shown promise in developing new therapeutic agents. The mechanism of action may involve inhibition of specific enzymes or receptors, leading to observed biological effects.

Industry

- Pharmaceutical Production: The compound is utilized in the production of pharmaceuticals and fine chemicals due to its unique structural features that impart distinct chemical properties.

Antimicrobial Properties

Research has demonstrated that derivatives of this compound possess significant antimicrobial activity against various bacterial strains and fungi. The proposed mechanism involves disrupting microbial cell membranes and interfering with metabolic pathways.

Case Study 1: Anti-inflammatory Effects

A study explored the anti-inflammatory effects of 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid in animal models. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus. The results showed a notable inhibition zone, indicating strong antimicrobial properties that could be harnessed for developing new antibiotics.

Mecanismo De Acción

The mechanism of action of 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects: Electron-Donating Groups: The methoxy and methyl groups in the target compound enhance aromatic stability and may improve lipophilicity compared to the amino group in 4-(4-aminophenyl)-4-oxobutanoic acid, which is more reactive and prone to further functionalization .

Synthetic Yields: Succinylation reactions (e.g., S1-S9 in and ) generally yield high outputs (67–98%), suggesting robustness for large-scale synthesis.

Pharmacological and Functional Comparisons

- Pyridazinone Derivatives: The target compound’s pyridazinone products () are structurally analogous to 4-(4-chlorophenyl)-4-oxobutanoic acid derivatives (), which exhibit antimicrobial activity. The chloro substituent may enhance electrophilic interactions in biological targets compared to methoxy-methyl groups .

- Anti-Inflammatory Agents : Compounds like S3 () and curcumin derivatives () demonstrate anti-inflammatory properties, suggesting that bulky aromatic substituents (e.g., benzhydryloxy) enhance binding to inflammatory mediators .

- Metal Chelation: highlights 3-hydroxy-4-pyridinones with iron(III)-chelating capabilities. While the target compound lacks a pyridinone ring, its oxo group may participate in weaker metal interactions, limiting its utility in chelation therapy .

Physicochemical Properties

- Melting Points : The 4-(4-methylphenyl) analogue () has a melting point of 104–105°C, whereas derivatives with larger substituents (e.g., adamantyloxy in S1) likely exhibit higher melting points due to increased molecular rigidity .

- Spectroscopic Profiles: IR and NMR data () confirm the presence of carbonyl (C=O, ~1682 cm⁻¹) and carboxylic acid (OH, ~3433 cm⁻¹) groups, consistent across 4-oxobutanoic acid derivatives.

Actividad Biológica

4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid, also known as a derivative of 4-oxobutanoic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets.

Chemical Structure

The chemical structure of 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid can be represented as follows:

This structure includes a methoxy group and a methyl group on the aromatic ring, which are crucial for its biological activity.

Antimicrobial Properties

Research has indicated that derivatives of 4-oxobutanoic acids exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid can inhibit the growth of various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Antioxidant Activity

The antioxidant potential of this compound has been explored in several studies. The presence of the methoxy and methyl groups enhances its ability to scavenge free radicals, thus protecting cellular components from oxidative damage. In vitro assays have demonstrated that it can significantly reduce oxidative stress markers in cultured cells .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid is attributed to its ability to interact with specific biomolecular targets. For example:

- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in inflammatory processes.

- Receptor Interaction : The compound shows potential binding affinity to various receptors, influencing signaling pathways related to inflammation and cell survival .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, showing promising results compared to conventional antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Study 2: Antioxidant Activity

In vitro assays assessing the antioxidant capacity indicated that 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid significantly reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation.

| Treatment | MDA Levels (nmol/mL) |

|---|---|

| Control | 10.5 |

| Compound Treatment | 5.2 |

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using Bruker Advance III 400 MHz (CDCl₃ or DMSO-d₆). Key signals:

- IR Spectroscopy : Confirm the presence of C=O (ketone: ~1700 cm⁻¹) and COOH (broad peak: ~2500–3300 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Look for the molecular ion [M-H]⁻ at m/z 236.1 (calculated for C₁₂H₁₂O₄).

Basic: How does the methoxy and methyl substituent arrangement influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer :

The electron-donating methoxy group (-OCH₃) at the para position activates the phenyl ring toward electrophilic attack but deactivates it for NAS. The ortho-methyl group introduces steric hindrance, further reducing NAS reactivity.

Experimental Validation :

- Perform Hammett studies using substituted aryl derivatives to quantify electronic effects.

- Compare reaction rates with control compounds lacking substituents (e.g., 4-phenyl-4-oxobutanoic acid) .

Advanced: What methodologies resolve racemic mixtures of derivatives of 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid?

Methodological Answer :

For enantiomeric separation:

Chiral HPLC : Use a Chiralpak IA column (mobile phase: hexane/isopropanol 85:15, 1.0 mL/min).

Supercritical Fluid Chromatography (SFC) : Optimize with CO₂/ethanol (95:5) and a Chiralcel OD-H column.

Crystallization with Chiral Resolving Agents : Co-crystallize with L-prolinol to isolate diastereomers .

Advanced: How can computational tools predict the compound’s binding affinity to cyclooxygenase (COX) enzymes?

Q. Methodological Answer :

Molecular Docking : Use AutoDock Vina to dock the compound into COX-2’s active site (PDB: 1CX2). Focus on hydrogen bonding with Arg120 and hydrophobic interactions with Val522.

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA).

QSAR Modeling : Train models using literature IC₅₀ data for related aryl-oxobutanoates to predict inhibition potency .

Advanced: What strategies improve crystallization of 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid for X-ray studies?

Q. Methodological Answer :

Solvent Screening : Test mixtures of ethanol/water (7:3) or acetone/hexane for slow evaporation.

Co-Crystallization Agents : Add 5% 1,2-diaminopropane to stabilize carboxylate interactions.

SHELX Refinement : Use SHELXL-2018 for structure solution. Key parameters:

Advanced: How should contradictory data on enzyme inhibition (e.g., COX vs. Kynurenine-3-hydroxylase) inform experimental design?

Q. Methodological Answer :

Assay Standardization :

- Use identical enzyme sources (e.g., recombinant human COX-2) and substrate concentrations.

- Include positive controls (e.g., indomethacin for COX-2).

Kinetic Analysis : Determine Kᵢ and mechanism (competitive vs. non-competitive) via Lineweaver-Burk plots.

Off-Target Screening : Test against a panel of 50+ kinases/phosphatases to identify selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.